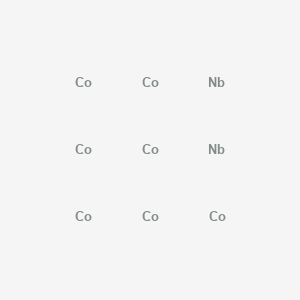
Cobalt;niobium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt-niobium compounds are intermetallic compounds formed by the combination of cobalt and niobium. These compounds are known for their unique properties, such as high melting points, excellent mechanical strength, and resistance to oxidation and corrosion. They are used in various high-temperature and high-strength applications, including superalloys and advanced materials for aerospace and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Cobalt-niobium compounds can be synthesized through various methods, including solid-state reactions, co-precipitation, and hydrothermal synthesis. One common method involves the reaction of cobalt and niobium powders at high temperatures in an inert atmosphere. The reaction conditions typically include temperatures ranging from 900°C to 1100°C and the use of a reducing agent to prevent oxidation .
Industrial Production Methods
In industrial settings, cobalt-niobium compounds are often produced using powder metallurgy techniques. This involves mixing cobalt and niobium powders, compacting them into a desired shape, and then sintering the compacted material at high temperatures. This method allows for the production of complex shapes and high-density materials .
化学反応の分析
Types of Reactions
Cobalt-niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of cobalt and niobium and the reaction conditions.
Common Reagents and Conditions
Oxidation: Cobalt-niobium compounds can be oxidized using oxygen or air at elevated temperatures. The oxidation process typically forms cobalt oxide and niobium oxide.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents at high temperatures to produce metallic cobalt and niobium.
Substitution: Substitution reactions involve the replacement of one element in the compound with another.
Major Products Formed
Oxidation: Cobalt oxide (CoO) and niobium oxide (Nb2O5)
Reduction: Metallic cobalt (Co) and niobium (Nb)
Substitution: Various substituted cobalt-niobium compounds depending on the reagents used.
科学的研究の応用
Cobalt-niobium compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
作用機序
The mechanism of action of cobalt-niobium compounds depends on their specific application. In catalytic applications, the compounds act as active sites for chemical reactions, facilitating the conversion of reactants to products. The molecular targets and pathways involved vary depending on the specific reaction and conditions. For example, in oxidation reactions, cobalt-niobium compounds can activate oxygen molecules, promoting the formation of reactive oxygen species that drive the reaction .
類似化合物との比較
Cobalt-niobium compounds can be compared with other similar intermetallic compounds, such as cobalt-tantalum and cobalt-molybdenum compounds. These compounds share some similarities, such as high melting points and mechanical strength, but also have unique properties that make them suitable for specific applications.
Cobalt-Tantalum: Similar to cobalt-niobium, cobalt-tantalum compounds are used in high-temperature applications and superalloys.
Cobalt-Molybdenum: Cobalt-molybdenum compounds are known for their catalytic properties, particularly in hydrodesulfurization reactions.
Conclusion
Cobalt-niobium compounds are versatile materials with a wide range of applications in chemistry, biology, medicine, and industry. Their unique properties, such as high melting points, mechanical strength, and resistance to oxidation and corrosion, make them valuable in various high-performance applications. Ongoing research continues to explore new synthetic methods, reaction mechanisms, and applications for these compounds.
特性
CAS番号 |
12526-70-4 |
|---|---|
分子式 |
Co7Nb2 |
分子量 |
598.3451 g/mol |
IUPAC名 |
cobalt;niobium |
InChI |
InChI=1S/7Co.2Nb |
InChIキー |
SCKRSSIIXAXUDU-UHFFFAOYSA-N |
正規SMILES |
[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Nb].[Nb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14725919.png)
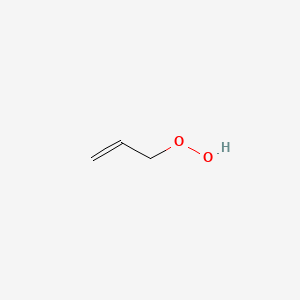
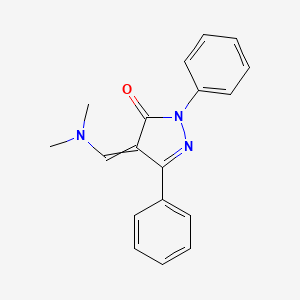

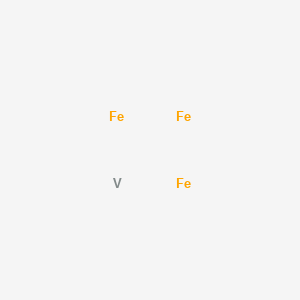
![4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline](/img/structure/B14725946.png)
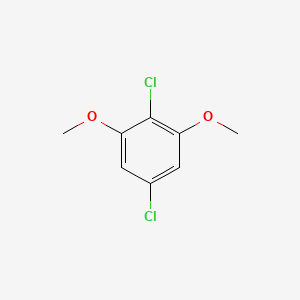

![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B14725955.png)
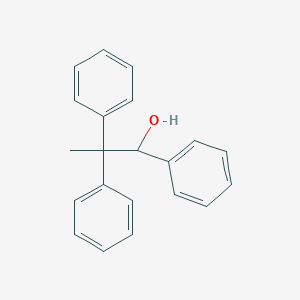


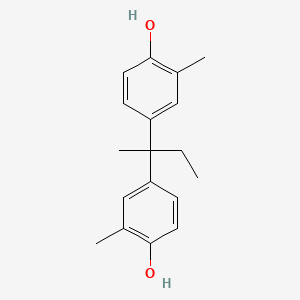
![1-Chloro-4-[(2-chloroethenyl)oxy]benzene](/img/structure/B14725998.png)
